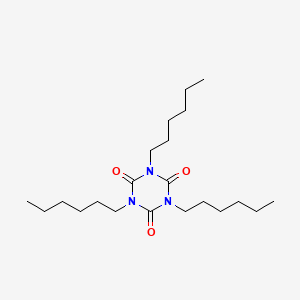
1,3,5-Trihexyl-1,3,5-triazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trihexyl-1,3,5-triazinane-2,4,6-trione is a cyclic compound belonging to the class of triazinanes It is characterized by a triazine ring substituted with hexyl groups at the 1, 3, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Trihexyl-1,3,5-triazinane-2,4,6-trione can be synthesized through the cyclotrimerization of isocyanates. The reaction typically involves the use of hexyl isocyanate as the starting material. The cyclotrimerization reaction is carried out under mild conditions, often at room temperature, and can be catalyzed by bases or other catalysts to improve yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trihexyl-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The hexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazine derivatives .
Wissenschaftliche Forschungsanwendungen
1,3,5-Trihexyl-1,3,5-triazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3,5-trihexyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: Studied for its electronic structure and optical properties.
Uniqueness
1,3,5-Trihexyl-1,3,5-triazinane-2,4,6-trione is unique due to its specific substitution pattern with hexyl groups, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications in materials science and pharmaceuticals .
Eigenschaften
CAS-Nummer |
1248-39-1 |
|---|---|
Molekularformel |
C21H39N3O3 |
Molekulargewicht |
381.6 g/mol |
IUPAC-Name |
1,3,5-trihexyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H39N3O3/c1-4-7-10-13-16-22-19(25)23(17-14-11-8-5-2)21(27)24(20(22)26)18-15-12-9-6-3/h4-18H2,1-3H3 |
InChI-Schlüssel |
XNPPAAQDZUVJLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C(=O)N(C(=O)N(C1=O)CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
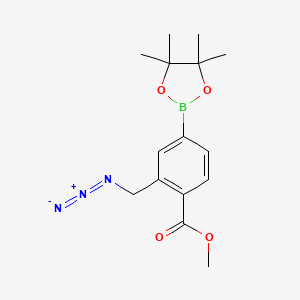
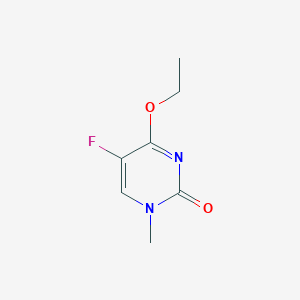
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)
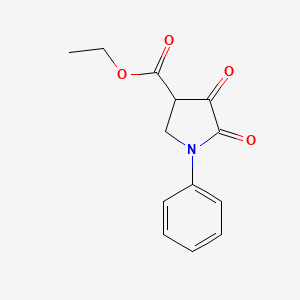
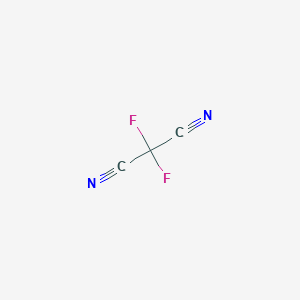
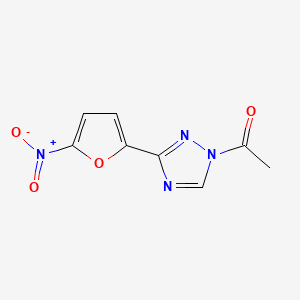
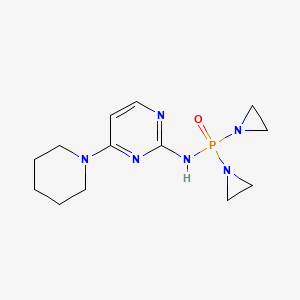

![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)

![Naphtho[1,2-D][1,2]oxazole](/img/structure/B14746756.png)
